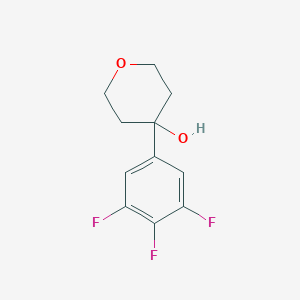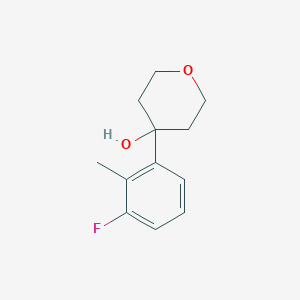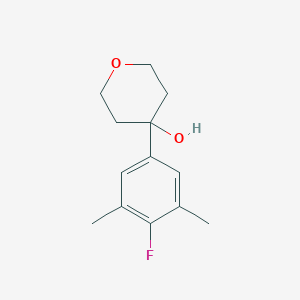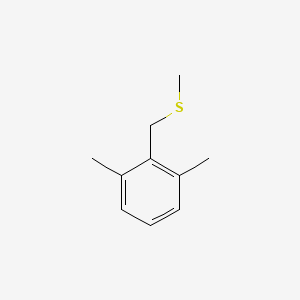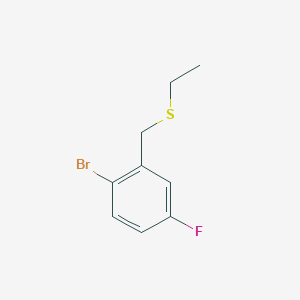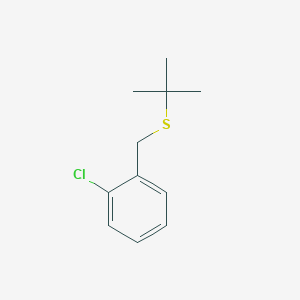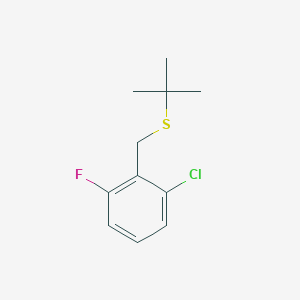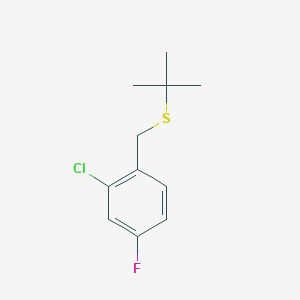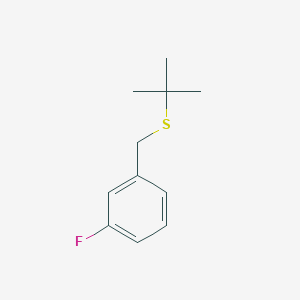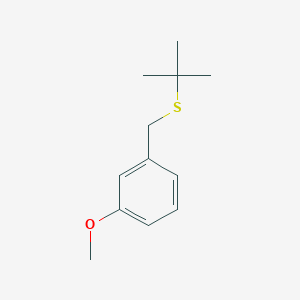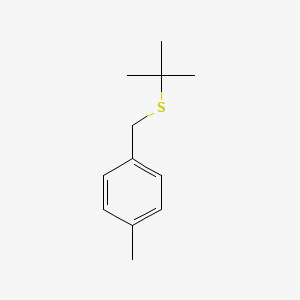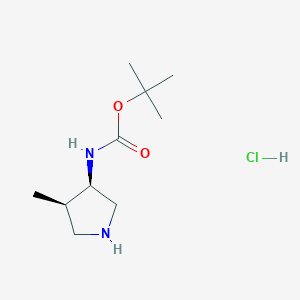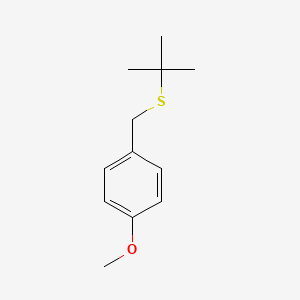
t-Butyl 4-Methoxybenzyl Sulfide
Overview
Description
t-Butyl 4-Methoxybenzyl Sulfide: is an organic compound that belongs to the class of sulfides. It is characterized by the presence of a sulfur atom bonded to a t-butyl group and a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
From 4-Methoxybenzyl Alcohol: The synthesis can start with 4-methoxybenzyl alcohol, which undergoes a reaction with thionyl chloride to form 4-methoxybenzyl chloride. This chloride can then react with t-butyl thiol in the presence of a base to yield this compound.
From 4-Methoxybenzyl Bromide: Alternatively, 4-methoxybenzyl bromide can be reacted with t-butyl thiol under similar conditions to produce the desired sulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide and sulfone.
Reduction: Reduction reactions can lead to the formation of t-butyl 4-methoxybenzyl thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed:
Sulfoxide and Sulfone: Resulting from oxidation reactions.
Thiol: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: t-Butyl 4-Methoxybenzyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which t-Butyl 4-Methoxybenzyl Sulfide exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
Comparison with Similar Compounds
t-Butyl Benzyl Sulfide: Similar structure but lacks the methoxy group.
t-Butyl Phenyl Sulfide: Similar structure but lacks the benzyl group.
4-Methoxybenzyl Sulfide: Similar structure but lacks the t-butyl group.
Uniqueness: t-Butyl 4-Methoxybenzyl Sulfide is unique due to the combination of the t-butyl group and the 4-methoxybenzyl group, which imparts specific reactivity and stability properties not found in the similar compounds listed above.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(tert-butylsulfanylmethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWPNYJVBBEWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Dimethylamino)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B8079261.png)
